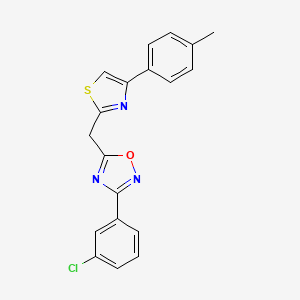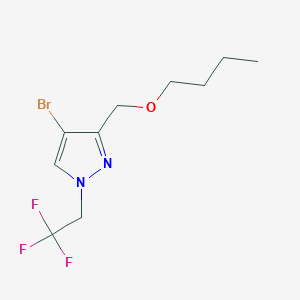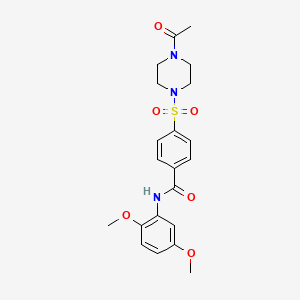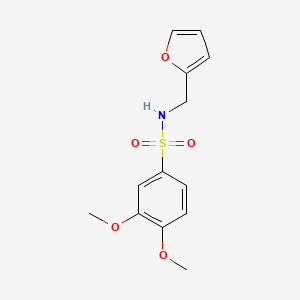
Furfurylamine, N-(3,4-dimethoxyphenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furfurylamine is an aromatic amine typically formed by the reductive amination of furfural with ammonia . It is used in the synthesis of various pharmaceutical drugs and has applications in the manufacture of pharmaceuticals, agricultural chemicals, and polymers .
Synthesis Analysis
The synthesis of furfurylamine involves the reductive amination of furfural with ammonia . This process has been improved through the use of eco-friendly, simplified, and highly effective procedures for the preparation of a non-toxic heterogeneous catalyst based on earth-abundant metals . The catalyst has been found to be magnetically recoverable and reusable up to eight times with excellent catalytic activity .Molecular Structure Analysis
The molecular formula of furfurylamine is C5H7NO . Its molar mass is 97.117 g·mol−1 . The structure of furfurylamine includes a furan ring attached to a methanamine group .Chemical Reactions Analysis
Furfurylamine is produced through the reductive amination of furfural with ammonia . This reaction involves the substitution of the –NH2 moiety toward functionalized and structurally diverse molecules . The reaction conditions of 90 °C, 4 h, 2 MPa H2, 10 mg catalyst, and 7 M NH3 solution have been considered as the optimal conditions .Physical And Chemical Properties Analysis
Furfurylamine has a density of 1.099 g/mL . It has a melting point of −70 °C and a boiling point of 145 °C . It is soluble in water .Scientific Research Applications
Biopolymer Synthesis and Pharmacological Applications : Furfurylamines, including derivatives like N-(3,4-dimethoxyphenylsulfonyl)-furfurylamine, are utilized as monomers in biopolymer synthesis and in the preparation of pharmacologically active compounds. Traditional synthetic routes for these compounds can be challenging due to by-product formation and sensitivity issues. Research has explored the use of transaminases as a sustainable method for producing furfurylamines, highlighting its potential in biopolymer and pharmaceutical applications (Dunbabin et al., 2017).
Production of Pharmaceuticals, Fibers, and Additives : Furfurylamine and its derivatives are key in the production of various products including pharmaceuticals, fibers, additives, polymers, and more. Research on one-pot catalysis of biomass into furan-based chemicals, including furfurylamine, has been conducted, demonstrating the process's efficiency and sustainability (Feng et al., 2020).
Ring-Opening Synthesis : The synthesis of N-acyl-5-aminopenta-2,4-dienals via base-induced ring-opening of N-acylated furfurylamines has been studied. This research examines the influence of different substituents on the furan ring and carbonyl group, contributing to the understanding of furfurylamine derivatives' reactivity and potential applications in organic synthesis (Ouairy et al., 2010).
Bio-Based Chemical Production : Furfurylamine plays a significant role in the production of bio-based chemicals from renewable bioresources. This is crucial for sustainable industry development. Studies have explored efficient and sustainable approaches for preparing bio-based furan chemicals like furfurylamine, using chemoenzymatic processes (Di et al., 2021).
Catalytic Conversion of Biomass : Research on the catalytic conversion of biomass to furfurylamine has been conducted, emphasizing the environmental benefits and potential applications in high-value-added biobased furfurylamine production (Feng et al., 2020).
Chemical Properties and Reactions : Studies have also been conducted on the properties and reactions of related compounds like 3,4-dimethoxyfuran, which provide insights into the chemical behavior of furfurylamine derivatives (Iten et al., 1978).
Safety and Hazards
Furfurylamine is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and not breathing dust/fume/gas/mist/vapors/spray .
Future Directions
The sustainable production of amines from renewable resources, such as biomass, is necessary . Furfurylamine, being a product of such a process, has a significant role to play in this regard. The development of more efficient and stable heterogeneous catalysts for the synthesis of amines from biomass-derived platforms is a promising future research direction .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-17-12-6-5-11(8-13(12)18-2)20(15,16)14-9-10-4-3-7-19-10/h3-8,14H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASNCAHPVARPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00970471 |
Source


|
| Record name | N-[(Furan-2-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00970471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5510-08-7 |
Source


|
| Record name | N-[(Furan-2-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00970471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2816172.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-phenethylurea](/img/structure/B2816173.png)
![4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2816174.png)
![4-Chloro-2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2816178.png)
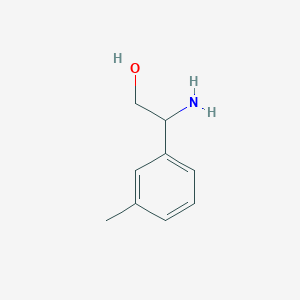
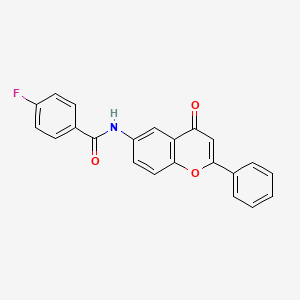

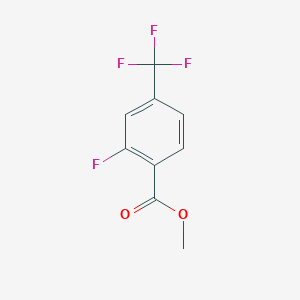
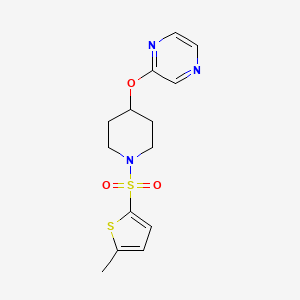
![2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2816187.png)
